molecular formula C21H28O6 B141039 Bisphenol A bis(2,3-dihydroxypropyl) ether CAS No. 5581-32-8

Bisphenol A bis(2,3-dihydroxypropyl) ether

Cat. No. B141039
CAS RN: 5581-32-8
M. Wt: 376.4 g/mol
InChI Key: NISVZEWKUNUGQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bisphenol A derivatives and related compounds has been explored in various studies. For instance, fluorine-containing poly(ether)s with pendant hydroxyl groups were synthesized using bisphenol AF and bis(oxetane)s, employing catalysts such as quaternary onium salts and organic bases . Another approach involved the hydroxyethylation of bisphenol A using agents like ethylene oxide or ethylene chlorohydrin, as well as the chemical recycling of polycarbonate . Additionally, aromatic poly(ether benzoxazole)s were synthesized from bis(o-aminophenol) monomers and aromatic dicarboxylic acid chlorides, with the process involving polycondensation and subsequent thermal cyclodehydration .

Molecular Structure Analysis

The molecular structure of bisphenol A derivatives is characterized by the presence of hydroxyl groups and ether linkages. In some cases, the structure includes bulky diphenylfluorene units or crank and twisted noncoplanar structures, which can influence the solubility and thermal properties of the resulting polymers . The presence of sulfur-bearing side-groups in bisphenol A polyhydroxy ether allows for the formation of polymer-metal complexes with enhanced thermal stability and coordination properties .

Chemical Reactions Analysis

Bisphenol A derivatives can undergo various chemical reactions due to their functional groups. For example, the dithiocarboxylic side-groups in bisphenol A polyhydroxy ether exhibit strong chelating abilities, enabling coordination with various cations . The primary hydroxyl groups in fluorine-containing poly(ether)s can also participate in further chemical reactions, potentially leading to the synthesis of more complex polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenol A derivatives are influenced by their molecular structure. The fluorine-containing poly(ether)s with pendant hydroxyl groups were found to be highly transparent at 157 nm, with good transmittance . The polymer-metal complex from bisphenol A polyhydroxy ether with sulfur-bearing side-groups showed increased thermal stability . Aromatic poly(ether benzoxazole)s displayed high glass-transition temperatures and stability up to 380 °C in nitrogen, with significant weight losses occurring above 520 °C .

Toxicity and Environmental Impact

The toxicity of bisphenol A derivatives has been studied in zebrafish liver cells, where compounds like bisphenol A bis(3-chloro-2-hydroxypropyl) ether were found to disrupt lipid homeostasis through different mechanisms, highlighting the potential lipotoxicity of these compounds . This suggests that the environmental impact and safety of bisphenol A derivatives should be carefully considered in their applications.

Scientific Research Applications

Impact on Steroidogenesis in Leydig Cells

BADGE.2H2O, commonly used in the food-packing industry and dental sealants, influences steroidogenesis in mouse testicular Leydig cells. It increases the expression of the Nur77 gene, which is crucial in LH-mediated steroidogenesis, thereby disrupting testicular steroidogenesis. This effect is significant for understanding the substance's biological impacts (Ahn et al., 2008).

Biocompatibility of Metabolites

The metabolites of bisphenol A bis(2,3-dihydroxypropyl) ether, when compared to parent monomers, are less cytotoxic. They exhibit non-mutagenic and non-estrogenic properties. This finding is crucial in assessing the safety of materials used in dental practices (Kostoryz et al., 2003).

Analytical Methods for Detection in Human Samples

A high-performance liquid chromatography method has been developed for detecting BADGE.2H2O in human urine samples. This method is crucial for monitoring human exposure to this compound, particularly due to its presence in various consumer products (Tuzimski & Szubartowski, 2021).

Detection in Canned Foodstuffs

The presence of BADGE.2H2O in canned foodstuffs is a significant concern. Advanced methods such as high-performance liquid chromatography-tandem mass spectrometry have been developed to accurately determine its presence in these products (Zhao et al., 2013).

Occurrence in Human Blood and Adipose Fat

BADGE.2H2O and its derivatives are found in significant concentrations in human blood and adipose samples. This widespread occurrence indicates the extent of human exposure and accumulation, underscoring the need for further investigation into its health impacts (Wang et al., 2015).

Safety And Hazards

Bisphenol A bis(2,3-dihydroxypropyl) ether should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

As an analytical reference standard, Bisphenol A bis(2,3-dihydroxypropyl) ether is used for the quantification of the analyte in food cans using high-performance chromatography-tandem mass spectrometry technique . It is expected to continue to play a significant role in food and environmental analysis .

properties

IUPAC Name

3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISVZEWKUNUGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971212
Record name 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A bis(2,3-dihydroxypropyl) ether

CAS RN

5581-32-8
Record name Bisphenol A bis(2,3-dihydroxypropyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5581-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bispropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bispropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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